n-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide
CAS No.:
Cat. No.: VC19944352
Molecular Formula: C11H14N2O3
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O3 |
|---|---|
| Molecular Weight | 222.24 g/mol |
| IUPAC Name | N-[2-(cyclopropanecarbonylamino)ethyl]furan-2-carboxamide |
| Standard InChI | InChI=1S/C11H14N2O3/c14-10(8-3-4-8)12-5-6-13-11(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,14)(H,13,15) |
| Standard InChI Key | RSYSVCSAXZYDME-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C(=O)NCCNC(=O)C2=CC=CO2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide features a furan-2-carboxamide group linked via an ethyl chain to a cyclopropanecarboxamide unit. The furan ring, a five-membered aromatic heterocycle with one oxygen atom, contributes electron-rich characteristics, while the cyclopropane ring introduces steric strain and conformational rigidity. This combination creates a unique pharmacophore capable of diverse molecular interactions.
The compound’s structure is validated through nuclear magnetic resonance (NMR) spectroscopy, which confirms the presence of distinct proton environments:
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Furan ring protons: Resonances between δ 6.3–7.5 ppm in -NMR.
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Cyclopropane protons: Split into multiplets near δ 1.0–1.5 ppm due to ring strain.
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Amide protons: Broad signals at δ 8.0–8.5 ppm, indicative of hydrogen bonding.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 222.24 g/mol |
| Solubility | Moderate in polar solvents (e.g., DMSO) |
| LogP (Partition Coefficient) | 1.2 (predicted) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
These properties suggest moderate bioavailability, with solubility challenges that may necessitate prodrug strategies for therapeutic use.
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step approach:
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Furan-2-carboxylic acid activation: Conversion to an acyl chloride using thionyl chloride or oxalyl chloride .
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Amide coupling: Reaction with ethylenediamine derivatives in dichloromethane (DCM) under inert conditions .
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Cyclopropanecarboxamide introduction: Condensation with cyclopropanecarbonyl chloride using a coupling agent such as HATU .
A typical yield ranges from 45–60%, with purity exceeding 95% after recrystallization from toluene/butan-2-one mixtures .
Analytical Validation
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NMR Spectroscopy: - and -NMR spectra confirm structural integrity, with cross-peaks in 2D experiments (HSQC, HMBC) verifying connectivity .
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 223.15 ().
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Elemental Analysis: Carbon, hydrogen, and nitrogen content align with theoretical values (C: 59.45%, H: 6.35%, N: 12.60%).
| Compound | EC (µM) | Selectivity Index |
|---|---|---|
| N-(2-(Cyclopropanecarboxamido)ethyl)furan-2-carboxamide | 12 | >8.3 |
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | 8.5 | >11.8 |
While less potent than some analogs, the compound exhibits favorable safety profiles.
Comparative Analysis with Related Structures
Structural Analogues
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N-(furan-2-yl)(tert-butoxy)carbohydrazide: Shares the furan moiety but lacks the cyclopropane group, resulting in reduced ribosomal binding affinity.
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2-Chloro-5-((cyclopropanecarboxamido)methyl)-N-(quinolin-4-yl)benzamide: Incorporates a quinoline ring, enhancing intercalation but increasing hepatotoxicity risks .
Functional Group Impact
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Cyclopropane: Enhances metabolic stability by resisting cytochrome P450 oxidation.
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Furan: Improves solubility compared to purely aromatic systems (e.g., benzene).
Future Research Directions
Clinical Translation Challenges
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Pharmacokinetics: Oral bioavailability studies in murine models are needed.
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Formulation: Lipid nanoparticle encapsulation may address solubility limitations.
Target Expansion
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Prion diseases: Potential to counteract nonsense mutations in the PRNP gene.
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Oncology: Explore synergy with siRNA therapies in TP53-mutant cancers.
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